methyl 2-(aminomethyl)cyclopropane-1-carboxylate
Description
Methyl 2-(aminomethyl)cyclopropane-1-carboxylate (CAS: 1630906-92-1 or 914226-26-9) is a cyclopropane derivative featuring an aminomethyl substituent at the 2-position and a methyl ester at the 1-position. Its molecular formula is C₆H₁₁NO₂ (molecular weight: 129.16 g/mol) . The compound is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of small-molecule drugs . Its cyclopropane ring confers high ring strain, which can enhance reactivity in chemical transformations, while the aminomethyl group provides a versatile site for further functionalization .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(aminomethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHSWRSLJXDXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with aminomethyl groups. One common method involves the reaction of methyl cyclopropane-1-carboxylate with formaldehyde and ammonia under specific conditions to introduce the aminomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl group undergoes oxidation under specific conditions:
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Reagents : Dess-Martin periodinane, KMnO₄, or CrO₃.
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Conditions : Mild to strong oxidizing environments.
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Products : Aldehydes or ketones (via oxidation of the primary amine to a carbonyl group).
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Dess-Martin periodinane | Aldehyde derivatives | >80% | |
| KMnO₄ (acidic) | Carboxylic acid derivatives | N/A |
Reductive Amination
The aldehyde intermediates generated from oxidation participate in reductive amination:
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Reagents : NaBH(OAc)₃, LiAlH₄.
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Conditions : Room temperature to reflux in polar aprotic solvents (e.g., DCM, THF).
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Products : Secondary or tertiary amines (e.g., compounds 14a–f in ).
Substitution Reactions
The amine group acts as a nucleophile in substitution reactions:
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Reagents : Alkyl halides, acyl chlorides.
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Conditions : Basic media (e.g., K₂CO₃) or coupling agents (e.g., CDI).
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Products :
| Reaction Type | Reagent | Product | Source |
|---|---|---|---|
| N-Alkylation | Alkyl halides | Tertiary amines | |
| Amide Coupling | CDI | Carboxamide derivatives |
Ring-Opening Reactions
The cyclopropane ring can undergo strain-driven fragmentation:
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Conditions : Enzymatic catalysis or strong nucleophiles.
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Products : Linear ketones or carboxylic acids (e.g., 3-methyl-2-oxobutenoic acid in ACC deaminase inhibition ).
Ester Hydrolysis
The methyl ester group is hydrolyzed to carboxylic acids:
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Reagents : LiOH, NaOH.
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Conditions : Aqueous/organic solvent mixtures.
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Products : Carboxylic acid derivatives (e.g., cyclopropane-1-carboxylic acids) .
Reduction Reactions
The ester or amide groups can be reduced:
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Reagents : LiAlH₄, NaBH₄.
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Conditions : Anhydrous ether or THF.
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Products : Alcohols or amines (e.g., reduction of nitriles to amines in Scheme 3 of ) .
Key Research Findings
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Stereochemical Influence : The trans-configuration of substituents on the cyclopropane ring enhances reactivity in nucleophilic additions .
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Enzymatic Interactions : Ser-78 in ACC deaminase initiates cyclopropane ring cleavage via nucleophilic attack, highlighting biological relevance .
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Synthetic Utility : This compound serves as a versatile intermediate for pharmaceuticals (e.g., midalcipran, an antidepressant) .
Scientific Research Applications
Methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride is a compound with a cyclopropane ring, an amino group, and a carboxylate ester. It has a molecular formula of C₆H₁₁ClN₁O₂ and a molecular weight of approximately 151.62 g/mol.
Scientific Applications
- Plant Physiology Methyl 1-aminocyclopropanecarboxylate (methyl-ACC), an analog of ACC, serves as an ethylene response agonist in plants. Methyl-ACC can trigger ethylene-related responses in plants, such as root elongation, increased root hair number, hastened leaf senescence, and accelerated postharvest tomato fruit ripening. Because of these bioactivities, methyl-ACC is a potential plant growth regulator for the agricultural and postharvest industries.
- Polymer Chemistry 2,5-Bis(aminomethyl)furan (BAMF) is a biorenewable monomer that is used for polymeric applications.
- Medicinal Chemistry this compound hydrochloride can be used as a precursor in synthesizing various pharmaceuticals because its structural features make it suitable for developing compounds that target specific biological pathways or as intermediates in synthesizing more complex molecules.
- Synthesis of Cyclopropyl-Containing Amino Acids Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate can be used as a building block for cyclopropyl-containing amino acids .
- Pesticide and Pharmaceutical Production Cyclopropane carboxylic acids and their esters are important intermediate products in the production of pesticides and pharmaceutical products .
Chemical Reactivity
The chemical reactivity of this compound hydrochloride primarily involves nucleophilic substitutions and hydrolysis reactions due to the presence of the carboxylate group. The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. The amino group can participate in various coupling reactions, making this compound versatile for further synthetic applications.
Interaction Studies
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The cyclopropane ring can also introduce ring strain, which affects the compound’s reactivity and binding properties.
Comparison with Similar Compounds
1-Aminocyclopropane-1-Carboxylic Acid (ACC)
Structure: Cyclopropane with an amino group and carboxylic acid at the 1-position. Molecular Formula: C₄H₇NO₂ (molecular weight: 101.10 g/mol). Key Differences:
- ACC lacks the methyl ester and aminomethyl substituents present in the target compound.
- ACC is a natural ethylene precursor in plants, critical for regulating fruit ripening and stress responses .
Substituted Cyclopropane Methyl Esters
Methyl 2-(4-Aminophenyl)Cyclopropane-1-Carboxylate
Structure: Cyclopropane with a 4-aminophenyl group at the 2-position and a methyl ester at the 1-position. Molecular Formula: C₁₁H₁₃NO₂ (molecular weight: 191.23 g/mol) . Key Differences:
- Increased molecular weight and reduced solubility compared to the aminomethyl analogue.
Methyl 1-(Methylamino)Cyclopropane-1-Carboxylate
Structure: Cyclopropane with a methylamino group and methyl ester at the 1-position. Molecular Formula: C₆H₁₁NO₂ (molecular weight: 129.16 g/mol) . Key Differences:
- The methylamino group (–NHCH₃) vs. aminomethyl (–CH₂NH₂) alters steric and electronic profiles.
- Methylamino substitution may reduce nucleophilicity compared to the primary amine in the target compound.
Halogenated Cyclopropane Derivatives
Methyl 2,2-Dichloro-1-Methylcyclopropane-1-Carboxylate
Structure : Cyclopropane with dichloro and methyl substituents at the 2- and 1-positions, respectively.
Molecular Formula : C₆H₈Cl₂O₂ (molecular weight: 195.04 g/mol) .
Key Differences :
- Dichloro groups increase electronegativity, enhancing stability but reducing reactivity.
- Lacks an amino group, limiting its utility in bioactivity-driven synthesis.
Trifluoromethyl-Substituted Analogues
Methyl (1S,2S)-1-(Aminomethyl)-2-(Trifluoromethyl)Cyclopropane-1-Carboxylate Hydrochloride
Structure: Cyclopropane with aminomethyl and trifluoromethyl groups at the 1- and 2-positions, respectively. Molecular Formula: C₈H₁₂F₃NO₂·HCl (molecular weight: 257.64 g/mol) . Key Differences:
- Trifluoromethyl group introduces strong electron-withdrawing effects, increasing metabolic stability and acidity.
- Hydrochloride salt form improves solubility for pharmaceutical formulations .
Data Table: Comparative Analysis of Cyclopropane Derivatives
Research Findings and Trends
- Biological Activity: this compound’s primary amine group enables conjugation with carbonyl-containing drugs, enhancing bioavailability . In contrast, ACC’s carboxylic acid group limits its use in non-polar environments .
- Synthetic Utility : Halogenated derivatives (e.g., dichloro-substituted) are preferred in agrochemistry due to their stability, while trifluoromethylated versions are gaining traction in CNS drug discovery .
- Structural Flexibility: Substituting the aminomethyl group with aromatic or bulkier alkyl chains (e.g., 4-aminophenyl) tailors compounds for specific therapeutic targets, such as kinase inhibition .
Biological Activity
Methyl 2-(aminomethyl)cyclopropane-1-carboxylate (MAC) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, and reactivity, highlighting significant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its cyclopropane ring, which is substituted with an amino group and a carboxylate ester. Its molecular formula is , with a molecular weight of approximately 151.62 g/mol. The compound exists primarily in its hydrochloride form, which enhances its solubility in aqueous environments, making it suitable for biological studies.
The biological activity of MAC is largely attributed to its ability to undergo nucleophilic substitutions and hydrolysis reactions. The carboxylate group can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol, while the amino group can participate in coupling reactions with various biomolecules. This reactivity profile suggests potential applications in drug development, particularly in synthesizing compounds that target specific biological pathways.
Antimicrobial Properties
Recent studies have indicated that MAC exhibits antimicrobial activity. For instance, it has been evaluated for its ability to inhibit the growth of various bacteria and fungi. In one study, derivatives of cyclopropane carboxylic acids, including MAC, were shown to possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
Interaction with Enzymes
MAC has been investigated for its interactions with enzymes, particularly those involved in metabolic pathways. Research indicates that it may act as an inhibitor of certain enzymes, including ACC deaminase, which is crucial for amino acid metabolism. The mechanism involves the formation of enzyme-substrate complexes that modulate enzyme activity .
Synthesis and Derivatives
The synthesis of MAC can be achieved through various methods, including cyclization reactions involving aminomethyl precursors. Notably, racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid has been synthesized as a constrained analogue of amino acids, demonstrating the versatility of MAC derivatives in medicinal chemistry .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 1-aminocyclopropanecarboxylate hydrochloride | Cyclopropane ring with an amino group | Antimicrobial |
| Racemic 2-(Aminomethyl)cyclopropane-1-carboxylic acid | Contains a carboxylic acid instead of an ester | Enzyme inhibition |
| 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives | Aromatic substitution | Potential antidepressants |
Case Studies
- Antidepressant Activity : A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated for their antidepressant potential. These studies revealed promising results, indicating that modifications to the cyclopropane framework can enhance biological activity .
- Enzyme Inhibition : In a detailed study on ACC deaminase inhibition by related compounds, it was found that MAC derivatives could effectively modulate enzyme activity through specific interactions at the active site. This highlights the importance of structural features in determining biological efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
